molecular formula C23H18N4O3 B2931134 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide CAS No. 361173-83-3

3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide

Cat. No.: B2931134
CAS No.: 361173-83-3
M. Wt: 398.422
InChI Key: SJSAHGOJPGDMPL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a structurally complex benzamide derivative featuring a fused tetracyclic core with three nitrogen atoms (triazatetracyclo) and a 3,5-dimethoxy-substituted benzamide moiety.

Properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSAHGOJPGDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with specific aldehydes and ketones under controlled conditions. The reaction typically uses tetrahydrofuran (THF) as a solvent and may involve catalysts such as Au(I)/Ag(I) for efficient synthesis . Industrial production methods often employ microwave irradiation to expedite the reaction and improve yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium species. In the case of HIV-1 protease inhibition, the compound competes with the natural substrate, thereby preventing the protease from processing viral proteins essential for viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below based on available evidence:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Heteroatoms Potential Applications
3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[...]benzamide (Query Compound) Tetracyclic (triazatetracyclo) 3,5-Dimethoxybenzamide N (3) Bioactive molecule, ligand design
3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide Tricyclic (azatricyclo) 3,5-Dimethoxybenzamide, methyl N, S, O Pharmaceutical intermediates
10,16-Diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one Tetracyclic (diazatetracyclo) Ketone group N (2) Fluorescent probes, organic electronics

Key Observations :

Structural Complexity: The query compound’s tetracyclic triazatetracyclo framework distinguishes it from simpler tricyclic analogs (e.g., ’s compound) by offering additional nitrogen atoms and ring strain, which could enhance binding affinity in receptor-ligand interactions .

Functional Group Variations :

  • The 3,5-dimethoxybenzamide group is shared with the tricyclic analog in , suggesting common synthetic precursors or bioactivity profiles (e.g., kinase inhibition or antimicrobial activity) .
  • The absence of sulfur in the query compound (vs. ’s thia-containing analog) may reduce lipophilicity, altering pharmacokinetic properties .

Potential Applications: Bioactive Molecules: Benzamide derivatives are frequently explored as enzyme inhibitors or receptor modulators. The triazatetracyclo core may target DNA-binding proteins or kinases . Material Science: The conjugated π-system in the tetracyclic core could enable applications in organic semiconductors or fluorescent materials, similar to diazatetracyclo derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a tetracyclic framework and multiple functional groups, including methoxy and amide functionalities. Such structural features often contribute to diverse biological activities.

  • Receptor Interaction : Compounds with similar structures often interact with various receptors in the body, including:
    • G-protein coupled receptors (GPCRs) : These are involved in numerous physiological processes.
    • Nuclear receptors : They can modulate gene expression and influence metabolic pathways.
  • Enzyme Inhibition : Many bioactive compounds act as inhibitors of specific enzymes:
    • Kinases : Inhibition can lead to reduced cell proliferation in cancerous cells.
    • Proteases : These enzymes are crucial in various biological processes, including apoptosis and immune responses.
  • Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Biological Activities

Based on related compounds and their known effects, the biological activities of “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide” may include:

  • Antitumor Activity : Many similar compounds have shown potential in inhibiting tumor growth through various mechanisms.
  • Antimicrobial Properties : The presence of nitrogen atoms in the structure may enhance interaction with microbial targets.
  • Anti-inflammatory Effects : Compounds with complex cyclic structures often exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

While specific case studies for this compound are not available due to lack of direct data from the search results, research on structurally similar compounds has yielded significant findings:

  • A study on related tetracyclic compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction.
  • Another investigation highlighted the antimicrobial efficacy of methoxy-substituted benzamides against Gram-positive bacteria.

Data Table Example

Biological ActivityRelated CompoundsMechanism of Action
AntitumorTetracycline derivativesApoptosis induction
AntimicrobialBenzamide derivativesCell wall synthesis inhibition
Anti-inflammatoryMethoxy-substituted drugsCytokine modulation

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